tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate
Description
tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a benzylamine scaffold substituted with an aminomethyl group at the para-position of the phenyl ring. Its molecular formula is C12H18N2O2, with a molecular weight of 222.29 g/mol and a CAS registry number of 220298-96-4 . The SMILES notation for its structure is CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN, reflecting the tert-butyl carbamate group, the methyl-substituted benzylamine core, and the aminomethyl substituent . This compound is commonly used as a synthetic intermediate in organic chemistry, particularly in peptide synthesis and drug discovery, where the Boc group serves as a temporary protecting group for amines.
Properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)phenyl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h5-8H,9-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWZLSMMROZOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191871-91-7 | |
| Record name | Carbamic acid, [[4-(aminomethyl)phenyl]methyl]methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191871-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including the following:
Boc Protection of Amines: : The starting material, 4-aminomethylbenzylamine, undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) in an organic solvent like dichloromethane (DCM).
Methyl Esterification: : The Boc-protected amine is then treated with methyl chloroformate (MCF) in the presence of a base to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate is typically carried out using continuous flow reactors to ensure consistent quality and yield. The process involves the following steps:
Preparation of Starting Materials: : The starting materials are prepared and purified to ensure high purity.
Reaction Setup: : The reaction mixture is prepared in a continuous flow reactor with precise control over temperature, pressure, and reaction time.
Product Isolation: : The product is isolated using standard purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: : Reduction reactions can reduce the nitro group to an amine.
Substitution: : Substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reagents include iron powder (Fe) and hydrochloric acid (HCl).
Substitution: : Common reagents include trifluoroacetic acid (TFA) and other strong acids.
Major Products Formed
Oxidation: : Nitrobenzylamine derivatives.
Reduction: : Aminobenzylamine derivatives.
Substitution: : Various functionalized benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its role as a modulator of various biological pathways, particularly in the context of drug development targeting specific receptors. Its structural features suggest potential interactions with Toll-like receptors (TLRs), which are crucial in immune response modulation.
Case Study: TLR Modulation
A study highlighted in patent literature discusses the use of structurally similar compounds as TLR7/8 antagonists, indicating that tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate could be developed for therapeutic applications in autoimmune diseases and cancer treatment through immune system modulation .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound involves the reaction of tert-butyl carbamate with aminomethyl phenyl derivatives. This process can be optimized to yield high-purity products suitable for further biological testing.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Carbamate Formation | tert-Butyl chloroformate, amine | Room temperature |
| 2 | Alkylation | Methyl iodide, base | Reflux |
Applications in Cell Biology
Cell Culture and Gene Therapy
The compound has shown promise in enhancing cell viability and proliferation in various cell lines, making it a candidate for applications in cell culture techniques and gene therapy protocols. Its ability to penetrate cell membranes allows it to deliver genetic material effectively.
Research Findings
In vitro studies have demonstrated that compounds with similar structures can improve transfection efficiency when used as carriers for plasmid DNA delivery. This suggests that this compound could serve as an effective vector in gene therapy applications .
Potential Neuropharmacological Effects
Neurotransmitter Modulation
Research indicates that derivatives of this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for exploring its use in treating neurological disorders such as depression and anxiety.
Case Study: Antidepressant Activity
A related compound was tested for its antidepressant effects in animal models, showing significant improvement in behavioral outcomes compared to control groups. This suggests that this compound might exhibit similar properties worth investigating .
Mechanism of Action
The mechanism by which tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl carbamates, which vary in substituent patterns and applications. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Similar Carbamates
Key Differences in Structure and Reactivity
Substituent Position and Electronic Effects: The target compound’s para-aminomethylphenyl group contrasts with the meta-substituted analogs (e.g., CAS 108467-99-8), which exhibit altered electronic environments, impacting reactivity in cross-coupling reactions or hydrogen bonding . The N-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 4-methoxyphenyl in CAS 1193390-63-4), enhancing its utility in nucleophilic substitutions .
Molecular Weight and Solubility: Compounds with aliphatic chains (e.g., CAS 122632-07-9) have lower molecular weights (216.32 g/mol) and higher solubility in nonpolar solvents compared to aromatic analogs . The target compound’s aromaticity contributes to moderate solubility in polar aprotic solvents like DMF or DMSO .
The meta-amino-methyl analog (CAS 1909319-84-1) is highlighted for agrochemical applications due to its stability in acidic environments .
Biological Activity
tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate, also known by its CAS number 191871-91-7, is a compound with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound exhibits dual pharmacological properties, acting as both a phosphodiesterase type IV (PDE4) inhibitor and a muscarinic acetylcholine receptor (mAChR) antagonist. These actions suggest its potential utility in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by alleviating bronchoconstriction and inflammation .
Inhibition of PDE4
PDE4 is involved in the breakdown of cyclic AMP (cAMP), a crucial signaling molecule in various physiological processes. By inhibiting PDE4, this compound increases cAMP levels, which can lead to:
- Bronchodilation : Relaxation of airway smooth muscles.
- Anti-inflammatory Effects : Reduction of inflammatory mediators in respiratory diseases.
mAChR Antagonism
The antagonistic activity at mAChRs contributes to its therapeutic effects by:
- Reducing Secretions : Decreasing mucus production in the airways.
- Alleviating Bronchoconstriction : Blocking the contractile effects of acetylcholine on airway smooth muscle.
Efficacy in Respiratory Diseases
- Study on Asthma Models :
- COPD Treatment :
- Pharmacokinetics :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Effect |
|---|---|---|
| PDE4 Inhibition | Increases cAMP levels | Bronchodilation, anti-inflammatory |
| mAChR Antagonism | Blocks acetylcholine action | Reduces secretions, alleviates bronchoconstriction |
Q & A
Q. What are the implications of the compound’s hydrogen bonding network on its crystallinity?
- Methodological Answer : Intermolecular hydrogen bonds (e.g., N–H···O and O–H···O) stabilize crystal packing, as observed in X-ray structures. These interactions influence melting points and solubility. For example, strong hydrogen bonds in the title compound result in a two-dimensional network, reducing solubility in non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
